molecular formula C16H11N3O B6577737 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine CAS No. 80860-16-8

3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine

Cat. No. B6577737
CAS RN: 80860-16-8
M. Wt: 261.28 g/mol
InChI Key: FNEFMQFIPIXXNV-UHFFFAOYSA-N
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Description

The compound “3-(1H-1,3-benzodiazol-2-yl)propanimidamide” is a related compound with a benzodiazol group . It has a molecular weight of 188.23 .


Synthesis Analysis

While specific synthesis information for “3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine” was not found, a related compound, N-(1H-1,3-benzodiazol-2-yl)benzamide, was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis .


Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For instance, the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid were investigated using the B3LYP/6-311++G (d,p) basis set .

Scientific Research Applications

Antitumor Activity

The compound has been found to exhibit significant antiproliferative activity on selected tumor cell lines . This suggests that it could be used as a potential anticancer drug candidate. The compound showed potent antineoplastic effect and no obvious toxic effects in an NCI-H460 xenograft mouse assay .

Antioxidant Effect

Further investigations revealed that this compound displayed a potent antioxidant effect in mice, which may be related to its antitumor effect . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antibacterial Agents

Some derivatives of the compound have shown promising activity against Staphylococcus aureus . This suggests that the compound could be used in the development of new antibacterial agents.

Pharmacological Activity

The compound is part of the benzimidazole-quinoline hybrid analogues, which have been found to produce a wide range of biological activities . These activities are similar to those of benzimidazole scaffolds, making the compound a potential candidate for drug discovery leads .

Drug Development

The compound’s structure simplicity, significant biological activity, and low toxicity make it an ideal active skeleton for designing and discovering new antineoplastic agents . This suggests that the compound could play a significant role in the field of medicinal chemistry.

Potential Applications in Atmospheric Science

While there is no direct evidence of the compound’s application in atmospheric science, the compound’s potential for scientific research applications suggests that it could be used in a wide range of fields, including atmospheric science .

Future Directions

The future directions for research on “3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-imine” could involve further investigation into its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by benzimidazole derivatives, it would be interesting to explore whether this compound shares similar properties .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c17-15-11(9-10-5-1-4-8-14(10)20-15)16-18-12-6-2-3-7-13(12)19-16/h1-9,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEFMQFIPIXXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzimidazol-2-yl)chromen-2-imine

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